molecular formula C7H8F2N2O B3025422 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1170655-68-1

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3025422
CAS No.: 1170655-68-1
M. Wt: 174.15 g/mol
InChI Key: IQKJBYHILYZTKO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a formyl group

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the difluoromethylation of pyrazole derivatives. This process typically employs difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve the large-scale application of these synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-5-6(4-12)2-10-11(5)3-7(8)9/h2,4,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKJBYHILYZTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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